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L-GLUTAMIC ACID (3,4-13C2)

Cat. No.: B1580172
M. Wt: 149.1
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Description

Rationale for Positional 13C-Labeling at the 3,4 Positions of L-Glutamic Acid

The specific placement of ¹³C labels at the 3rd and 4th positions of L-glutamic acid is strategically important for several types of metabolic studies. When L-glutamic acid (3,4-¹³C₂) is introduced into a biological system, it can be metabolized and its labeled carbon atoms incorporated into other molecules. The positions of these labels in the resulting metabolites provide specific information about the metabolic pathways that were active.

For example, the metabolism of L-glutamic acid is closely linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. creative-proteomics.com The specific pattern of ¹³C labeling in metabolites derived from L-glutamic acid (3,4-¹³C₂) can reveal the relative activities of different enzymes within the TCA cycle and related pathways. This positional information is particularly valuable for distinguishing between different metabolic routes that may lead to the same end product.

Historical Context of L-Glutamic Acid (3,4-13C2) Application in Metabolic Studies

The use of ¹³C-labeled substrates in metabolic research has a rich history, with early studies laying the groundwork for the sophisticated techniques used today. For instance, research dating back to the early 1980s utilized ¹³C NMR to study the biosynthesis of L-glutamate in Microbacterium ammoniaphilum, a bacterium known for its high-level production of this amino acid. nih.gov These studies demonstrated that by using a ¹³C-labeled precursor like [1-¹³C]glucose, the primary product was [2,4-¹³C₂]glutamate, revealing the dominant metabolic pathway to be the Embden-Meyerhof glycolysis followed by the initial steps of the Krebs cycle. nih.gov

Over the years, the application of specifically labeled glutamic acid, including L-glutamic acid (3,4-¹³C₂), has expanded significantly. It has been employed in studies of cerebral metabolism to understand the distinct metabolic roles of neurons and glial cells. nih.gov Furthermore, it has been used to investigate glucose production and gluconeogenesis in the liver. core.ac.uk The development of advanced analytical techniques like high-resolution NMR and mass spectrometry has further enhanced the utility of such tracers, allowing for increasingly detailed and quantitative analyses of metabolic fluxes in both healthy and diseased states. rsc.org

Detailed Research Findings

The application of L-Glutamic Acid (3,4-¹³C₂) and other positionally labeled glutamate (B1630785) isotopologues has yielded significant insights into metabolic processes.

Table 1: Research Applications of L-Glutamic Acid (3,4-13C2) and Related Tracers

Research Area Key Findings
Cerebral Metabolism Studies using ¹³C-labeled glucose and other substrates have revealed the compartmentalization of metabolism between neurons and glial cells. For example, the metabolism of [1,2-¹³C₂]glucose leads to different isotopomer distributions in glutamate, glutamine, and GABA, indicating distinct metabolic pools and pathways in these cell types. nih.gov
Tricarboxylic Acid (TCA) Cycle Flux The analysis of ¹³C labeling patterns in glutamate and other metabolites derived from labeled precursors allows for the quantification of fluxes through the TCA cycle. For instance, the ratio of [4-¹³C]glutamate to [2-¹³C]glutamate can indicate the relative contributions of citrate (B86180) synthase and anaplerotic reactions to the TCA cycle flux. pnas.org
Gluconeogenesis A triple-tracer method involving [3,4-¹³C₂]glucose has been developed to measure endogenous glucose production and hepatic TCA cycle fluxes. This approach allows for the quantification of glucose sources, including the TCA cycle, glycerol, and glycogen. core.ac.uk

| Mitochondrial Metabolism | Analysis of glutamate ¹³C multiplets by NMR is a powerful technique for calculating the fractional oxidation of ¹³C-labeled substrates and estimating metabolic fluxes in tissues like the heart. rsc.org |

Table 2: Compound Names Mentioned in this Article

Compound Name
L-Glutamic Acid (3,4-13C2)
L-Glutamic Acid
Deuterium
¹³C
¹⁵N
Mass Spectrometry
Nuclear Magnetic Resonance
[1-¹³C]glucose
[2,4-¹³C₂]glutamate
Embden-Meyerhof glycolysis
Krebs cycle
[1,2-¹³C₂]glucose
Glutamine
GABA
[4-¹³C]glutamate
[2-¹³C]glutamate
Citrate synthase
[3,4-¹³C₂]glucose
Glycerol
Generated json

Properties

Molecular Weight

149.1

Purity

98%

Origin of Product

United States

Synthetic Strategies and Preparation Methodologies for L Glutamic Acid 3,4 13c2

Chemical Synthesis Approaches for 13C-Enriched Glutamic Acid

The primary route for generating L-Glutamic Acid with a specific labeling pattern like (3,4-13C2) often involves a chemo-enzymatic strategy. This approach combines the precision of multi-step organic synthesis to build a labeled precursor, followed by an enzymatic step to ensure the correct stereochemistry of the final amino acid.

The synthesis of specifically labeled L-glutamic acid isotopomers is typically achieved through the construction of a correspondingly labeled 2-oxoglutaric acid (also known as α-ketoglutaric acid) intermediate. researchgate.net This multi-step process allows for the precise placement of ¹³C isotopes at desired locations within the carbon skeleton. The general pathway is designed to build the five-carbon dicarboxylic acid structure from smaller, commercially available, and highly enriched ¹³C-labeled starting materials. researchgate.net The reaction scheme is planned to ensure high yields and scalability to the gram level. researchgate.net

To achieve the (3,4-¹³C₂) labeling pattern in the 2-oxoglutaric acid intermediate, a synthetic scheme starting from simple ¹³C-enriched compounds is employed. Research has demonstrated the viability of a unified reaction scheme that can be adapted to produce various isotopomers by selecting the appropriate labeled synthons. researchgate.net For the (3,4-¹³C₂) variant, precursors such as ¹³C-labeled ethyl bromoacetate (B1195939) and paraformaldehyde have been utilized. researchgate.net The subsequent enantioselective enzymatic conversion of the resulting (3,4-¹³C₂)-2-oxoglutaric acid yields the final L-Glutamic Acid (3,4-¹³C₂). researchgate.netresearchgate.net

Table 1: Chemical Synthesis Precursors for L-Glutamic Acid (3,4-¹³C₂)

Precursor Compound Target Intermediate Final Product Reference
¹³C-enriched Ethyl bromoacetate (3,4-¹³C₂)-2-Oxoglutaric acid L-Glutamic Acid (3,4-¹³C₂) researchgate.net
¹³C-enriched Paraformaldehyde (3,4-¹³C₂)-2-Oxoglutaric acid L-Glutamic Acid (3,4-¹³C₂) researchgate.net

Biosynthetic Preparation Techniques Utilizing Microorganisms

Biosynthetic methods offer an alternative to chemical synthesis, leveraging the metabolic machinery of microorganisms to produce labeled compounds from isotope-enriched substrates.

Microbial fermentation is a powerful method for producing amino acids. Brevibacterium flavum (a synonym for Corynebacterium glutamicum) is a bacterium used extensively in the industrial production of L-glutamic acid. asm.orgnih.gov Studies have explored its use for generating ¹³C-labeled glutamate (B1630785) by feeding it simple, highly enriched carbon sources. asm.org The specific labeling pattern of the resulting glutamate is highly dependent on the precursor provided and the active metabolic pathways. For example, using [1-¹³C]acetate or [2-¹³C]acetate as the sole carbon source can produce highly enriched, selectively labeled L-glutamate. asm.org However, achieving a specific pattern like (3,4-¹³C₂) requires careful selection of a labeled substrate that enters the Krebs cycle in a way that directs the isotopes to the desired positions. asm.org

Streptomyces clavuligerus, known for producing the β-lactamase inhibitor clavulanic acid, also has a well-studied amino acid metabolism where glutamate is a key compound. japsonline.commdpi.com While L-arginine is the direct C-5 precursor for clavulanic acid, the intracellular pools of glutamate are significant, and its metabolism is intertwined with precursor supply. japsonline.comnih.gov Therefore, fermentation with S. clavuligerus using labeled substrates is another potential, though less direct, route for studying glutamate synthesis and metabolism. japsonline.com

Table 2: Microorganisms and Substrates for Biosynthetic L-Glutamic Acid Labeling

Microorganism Labeled Substrate(s) Resulting Labeled Product(s) Reference
Brevibacterium flavum [1-¹³C]glucose, [2-¹³C]glucose L-[2,4-¹³C₂]glutamate, L-[3,5-¹³C₂]glutamate asm.org
Brevibacterium flavum [1-¹³C]acetate, [2-¹³C]acetate L-[1,5-¹³C₂]glutamate, L-[2,3,4-¹³C₃]glutamate asm.org
Streptomyces parvulus L-[¹³C]glutamate Labeled tetrahydropyrimidine (B8763341) derivatives nih.gov

Enzymatic methods provide high specificity and enantioselectivity, making them ideal for the final step in a chemo-enzymatic synthesis or for specific biotransformations.

L-Glutamate Dehydrogenase (GDH): This enzyme is central to the synthesis of L-glutamic acid. nih.gov It catalyzes the reversible reductive amination of 2-oxoglutarate using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH) to produce L-glutamate. nih.gov In the context of producing L-Glutamic Acid (3,4-¹³C₂), GDH is used for the enantioselective conversion of the chemically synthesized (3,4-¹³C₂)-2-oxoglutaric acid into the desired L-amino acid. researchgate.net This step is critical for ensuring the high optical purity of the final product.

Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent condensation of L-glutamate and ammonia to form L-glutamine. libretexts.orgwikipedia.org While it does not synthesize glutamate itself, it is a key enzyme in its downstream metabolism. In isotopic studies, GS is used to convert labeled L-glutamate into labeled L-glutamine, allowing researchers to trace the metabolic pathways of both amino acids. nih.govnih.gov For instance, L-Glutamic Acid (3,4-¹³C₂) can be enzymatically converted to L-Glutamine (3,4-¹³C₂) using GS, providing a probe for glutamine-specific metabolic fluxes. nih.gov

Table 3: Key Enzymes in the Synthesis and Metabolism of Labeled Glutamic Acid

Enzyme EC Number Reaction Relevance to L-Glutamic Acid (3,4-¹³C₂) Reference
L-Glutamate Dehydrogenase 1.4.1.2 / 1.4.1.3 / 1.4.1.4 2-Oxoglutarate + NH₃ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O Enantioselective synthesis from (3,4-¹³C₂)-2-oxoglutarate. researchgate.netnih.gov
Glutamine Synthetase 6.3.1.2 L-Glutamate + ATP + NH₃ → L-Glutamine + ADP + Pi Downstream conversion to labeled L-Glutamine for metabolic studies. libretexts.orgwikipedia.org

Purification and Isotopic Enrichment Validation Methodologies

Following synthesis or fermentation, the target compound must be isolated and its identity and isotopic purity confirmed.

Purification: For biosynthetic preparations, the process typically begins with separating the microbial cells from the culture supernatant, usually by centrifugation. asm.org The labeled L-glutamic acid is then isolated from the supernatant. Common purification techniques include crystallization, which can be promoted by adjusting pH and using solvents like ethanol (B145695) to precipitate the amino acid. asm.org Ion-exchange chromatography is another powerful method for separating the desired amino acid from other components in the broth or reaction mixture.

Isotopic Enrichment Validation: It is essential to verify the chemical structure, isotopic enrichment, and the precise location of the ¹³C labels. High-resolution analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are indispensable tools. ¹³C-NMR can directly detect the ¹³C nuclei, confirming their positions through chemical shifts and ¹³C-¹³C coupling patterns. researchgate.netnih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled compound and determine the level of isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its fragments. researchgate.net

These validation methods ensure that the final product has the correct structure and meets the high isotopic purity required for quantitative metabolic studies. researchgate.netnih.gov Commercial suppliers typically guarantee an isotopic purity of 98-99% for L-Glutamic Acid (3,4-¹³C₂). isotope.comsigmaaldrich.com

Chromatographic Separation Techniques (e.g., Cation-Exchange Chromatography)

Cation-exchange chromatography is a principal method for the purification of L-glutamic acid from reaction mixtures. bio-rad.comresearchgate.net This technique separates molecules based on their net positive charge. In the case of amino acid purification, the process is highly dependent on the pH of the buffer solution, which determines the charge of the amino acid. bio-rad.com

For L-glutamic acid, which possesses two carboxylic acid groups and one amino group, the net charge is a function of the pH. At a low pH, both carboxyl groups and the amino group are protonated, resulting in a net positive charge. This allows the compound to bind to a negatively charged cation-exchange resin. bio-rad.com Impurities with a negative or neutral charge at the working pH will not bind to the resin and can be washed away. nih.gov

The purification process typically involves the following steps:

Equilibration: The cation-exchange column is equilibrated with a starting buffer at a specific low pH. bio-rad.com

Sample Loading: The crude L-Glutamic Acid (3,4-13C2) solution is adjusted to the starting buffer's pH and loaded onto the column.

Washing: The column is washed with the starting buffer to remove unbound impurities. bio-rad.com

Elution: The bound L-glutamic acid is then eluted by increasing the pH or the ionic strength of the buffer. bio-rad.com This change in conditions alters the charge of the L-glutamic acid, causing it to detach from the resin and be collected.

Multi-dimensional high-performance liquid chromatography (HPLC) can also be employed for the separation and purification of amino acids, offering high precision and the ability to isolate individual amino acids from complex mixtures. researchgate.net

Crystallization Procedures for High Purity

Following chromatographic separation, crystallization is a critical step to obtain L-Glutamic Acid (3,4-13C2) of high chemical purity. researchinventy.comgoogle.com The process relies on the principle of solubility, where the compound of interest is dissolved in a suitable solvent at an elevated temperature and then allowed to crystallize as the solution cools.

L-glutamic acid is known to exist in two polymorphic forms, α and β, which have different crystal structures and stabilities. researchinventy.comnih.gov The desired polymorph can be obtained by carefully controlling the crystallization conditions, such as temperature, cooling rate, and agitation. researchinventy.comnih.gov

A common procedure for obtaining pure L-glutamic acid crystals involves:

Dissolution: The partially purified L-glutamic acid is dissolved in hot water. researchinventy.com

Decolorization: Activated carbon may be added to the hot solution to remove colored impurities. google.comgoogle.com

pH Adjustment: The pH of the solution is adjusted to the isoelectric point of glutamic acid (around 3.2), where its solubility is at a minimum. google.com This is a crucial step to induce crystallization.

Cooling and Crystallization: The solution is slowly cooled to allow for the formation of well-defined crystals. researchinventy.com

Filtration and Drying: The crystals are then filtered from the solution, washed with cold water or ethanol, and dried. researchinventy.comasm.org

This process can be repeated (recrystallization) to achieve even higher purity. google.com The efficiency of the crystallization can be influenced by the presence of impurities and the specific polymorphic form being targeted. researchinventy.comnih.gov

Assessment of Isotopic Purity and Positional Specificity

The final and most critical step is the verification of the isotopic purity and the precise location of the 13C labels within the L-glutamic acid molecule. This is essential to confirm the success of the synthesis and to ensure the reliability of data generated using this labeled compound. The primary analytical techniques used for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for determining the 13C-labeling pattern of glutamate. nih.govmdpi.com The glutamate is first derivatized to make it volatile for GC separation. nih.gov The subsequent mass spectrum provides information on the mass of the molecule and its fragments, allowing for the calculation of 13C enrichment at each carbon position. nih.govthermofisher.com High-resolution mass spectrometry can further enhance the precision of these measurements. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a definitive method for determining the exact position of the 13C labels. nih.gov The 13C nucleus has a nuclear spin that can be detected by NMR. The chemical shift of each carbon atom in the 13C NMR spectrum is unique to its chemical environment within the molecule. For L-Glutamic Acid (3,4-13C2), the spectrum will show enhanced signals corresponding to the C3 and C4 positions, confirming the specific labeling. researchgate.netresearchgate.net The presence and splitting patterns of these signals provide unambiguous evidence of the positional specificity.

The combination of these analytical techniques ensures that the final L-Glutamic Acid (3,4-13C2) product meets the high standards of isotopic and chemical purity required for its use in advanced scientific research. isotope.comsigmaaldrich.com

Table of Analytical Data for L-Glutamic Acid (3,4-13C2)

PropertyValueReference
Chemical FormulaHOOC(*CH2)2CH(NH2)COOH isotope.com
Labeled CAS Number115473-52-4 isotope.com
Molecular Weight149.11 isotope.comsigmaaldrich.com
Isotopic Purity99 atom % 13C sigmaaldrich.comcortecnet.com
Chemical Purity≥98% isotope.comsigmaaldrich.com
Melting Point205 °C sigmaaldrich.com

Advanced Analytical Techniques for L Glutamic Acid 3,4 13c2 Isotope Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For isotope tracing studies involving L-Glutamic Acid (3,4-13C2), various NMR methods are indispensable.

13C NMR Spectroscopy for Labeling Pattern Elucidation

Direct 13C NMR spectroscopy is a fundamental technique for determining the specific positions of 13C labels within a molecule. In studies using L-Glutamic Acid (3,4-13C2), this method allows for the direct observation of the 13C-labeled carbon atoms, providing unambiguous confirmation of the labeling pattern. The chemical shifts of the C3 and C4 carbons of glutamate (B1630785) are distinct, enabling clear identification of the isotopic enrichment at these positions.

Research has demonstrated that the sensitivity and resolution of 13C NMR are sufficient for time-resolved observation of label incorporation into the C3 and C4 resonances of glutamate. nih.gov For instance, following the administration of a 13C-labeled precursor like D-[1-13C]glucose, the appearance of 13C label in different positions of the glutamate molecule can be tracked over time. Studies have shown that [4-13C]Glutamate is labeled rapidly, while the label flow into [3-13C]glutamate lags behind. nih.gov The detection of homonuclear 13C-13C coupling between the C3 and C4 positions provides further confirmation of the metabolic pathways involved. nih.gov

Key 13C NMR Observations in Glutamate Labeling Studies
ObservationSignificanceReference
Time-resolved incorporation into C3 and C4 resonancesAllows for the kinetic analysis of metabolic pathways leading to glutamate synthesis. nih.gov
Delayed labeling of [3-13C]glutamate compared to [4-13C]glutamateProvides insights into the turn-over rates of the TCA cycle intermediates. nih.gov
Observation of 13C-13C homonuclear couplingConfirms the intramolecular proximity of the labels and helps in elucidating the specific isotopomers formed. nih.gov

1H-[13C]-NMR Spectroscopy for Metabolic Monitoring

While direct 13C NMR is powerful, its sensitivity can be a limitation. 1H-[13C]-NMR spectroscopy, an indirect detection method, offers significantly higher sensitivity by detecting the protons attached to 13C nuclei. This technique allows for the monitoring of metabolic processes in real-time, even in vivo. The coupling between 13C and its attached 1H atoms results in satellite peaks in the 1H spectrum, the intensity of which is proportional to the 13C enrichment.

This approach has been successfully used to measure metabolic rates and observe labeling changes in various glutamate and glutamine isotopomers with high temporal resolution. nih.gov For example, if the C4 position of glutamate is labeled, the 13C nucleus couples to the protons at that position, producing a characteristic signal that can be monitored over time. nih.gov This enables the dynamic tracking of label incorporation into glutamate from a labeled precursor.

Multi-Dimensional NMR Techniques for Complex Metabolite Mixtures

Biological samples are often complex mixtures containing numerous metabolites, leading to significant peak overlap in one-dimensional (1D) NMR spectra. nih.gov Multi-dimensional NMR techniques, such as 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, address this challenge by spreading the NMR signals into two or more dimensions, thereby enhancing resolution. researchgate.net

In the context of L-Glutamic Acid (3,4-13C2) tracing, 2D NMR methods are invaluable for resolving the signals of labeled glutamate and its metabolic products from other compounds in the mixture. nih.gov This allows for more accurate identification and quantification of the isotopomers of interest. Techniques like 2D 13C-13C Total Correlation Spectroscopy (TOCSY) can be used to identify individual metabolites and even reconstruct their carbon backbone topology. researchgate.net

Quantitative NMR for Isotopic Enrichment Measurement

A key aspect of isotope tracing studies is the accurate measurement of isotopic enrichment. Quantitative NMR (qNMR) provides a reliable method for determining the concentration of specific isotopomers. By carefully controlling experimental parameters and often using an internal standard, the signal intensity in an NMR spectrum can be directly related to the molar concentration of the nucleus.

In studies involving 13C-labeled glutamate, quantitative 13C NMR has been used to determine the isotopic fraction at specific carbon positions. For example, isotopomer analysis of spectra has yielded a 13C isotopic fraction at C4 glutamate of 27 ± 2%. nih.gov By comparing the signal of the labeled carbon to that of a known concentration standard, the absolute amount of the 13C-labeled metabolite can be quantified. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass spectrometry is another cornerstone analytical technique for metabolomics and isotope tracing, offering high sensitivity and the ability to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility. sigmaaldrich.com This typically involves converting polar functional groups into less polar moieties. sigmaaldrich.com

A rapid and selective GC-MS/MS method has been developed for the quantification of L-Glutamic acid in biological tissues, such as mouse brain homogenate. nih.gov This method often utilizes stable isotope-labeled internal standards for accurate quantification. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the clear distinction between unlabeled L-Glutamic acid and its 13C-labeled isotopologues, such as L-Glutamic Acid (3,4-13C2). The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide further structural information and enhance specificity.

GC-MS Method Validation for L-Glutamic Acid Analysis
ParameterFindingReference
Linearity Range0.5–100 μg/mL nih.gov
Correlation Coefficient (r²)≥ 0.998 nih.gov
Lower Limit of Quantitation (LLOQ)0.5 μg/mL nih.gov
Limit of Detection (LOD)100 ng/mL nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Flux Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for metabolic flux analysis (MFA), enabling researchers to trace the metabolic fate of isotopically labeled compounds like L-Glutamic Acid (3,4-¹³C₂). In this approach, cells or organisms are cultured with the ¹³C-labeled substrate. As the organism metabolizes the L-Glutamic Acid (3,4-¹³C₂), the ¹³C atoms are incorporated into various downstream metabolites. LC-MS is then used to separate and identify these metabolites from complex biological samples. nih.gov

The mass spectrometer detects the mass-to-charge ratio of the metabolites, and the presence of the ¹³C label results in a predictable mass shift. By measuring the distribution of these mass isotopomers (molecules differing only in their isotopic composition), researchers can deduce the activity of specific metabolic pathways. nih.gov Tandem mass spectrometry (MS/MS) further enhances this analysis by fragmenting the isolated metabolites. The fragmentation patterns of the labeled compounds provide additional information that significantly improves the precision of metabolic flux calculations compared to full-scan MS alone. nih.gov This technique has been successfully used to analyze metabolic fluxes in various systems, including mapping the central metabolism and amino acid synthesis pathways in microorganisms under different culture conditions. researchgate.net

The data derived from LC-MS/MS measurements, specifically the mass distribution in both intracellular free amino acids and proteinogenic (protein-incorporated) amino acids, is fed into computational models to quantify the rates (fluxes) of metabolic reactions. researchgate.net This allows for a detailed understanding of cellular metabolism, revealing how cells adapt to different conditions and how metabolic pathways are reprogrammed in disease states. vanderbilt.edu

Analytical StepDescriptionKey Information Gained
Isotope LabelingIntroduction of L-Glutamic Acid (3,4-¹³C₂) into the biological system.Provides a traceable marker to follow metabolic pathways.
Liquid Chromatography (LC)Separation of metabolites from a complex biological sample.Isolates individual compounds for accurate mass analysis.
Mass Spectrometry (MS)Measurement of the mass-to-charge ratio of separated metabolites.Detects the incorporation of ¹³C atoms into downstream metabolites.
Tandem MS (MS/MS)Fragmentation of selected labeled metabolites.Provides positional isotope information, increasing the precision of flux calculations. nih.gov
Data AnalysisComputational modeling of isotopomer distribution data.Quantification of intracellular metabolic fluxes. nih.gov

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with technologies like Orbitrap mass analyzers, offers unparalleled capability for the detailed analysis of isotopic fine structures. When analyzing L-Glutamic Acid, HRMS can distinguish between isotopologues—molecules that have the same number of isotopic substitutions but at different positions. This allows for simultaneous analysis of molecules carrying ¹³C, ¹⁵N, ¹⁸O, and ²H isotopes from intact molecular ions. thermofisher.com

A key application of HRMS in this context is position-specific isotope analysis (PSIA). By inducing fragmentation of the L-Glutamic Acid molecular ion using techniques like higher-energy collisional dissociation (HCD), specific fragment ions can be generated. For instance, the fragmentation of glutamic acid can yield an immonium ion, which has lost the carboxyl group. thermofisher.com Analyzing the isotopic composition of this fragment ion provides information about the ¹³C enrichment specifically in the C2-C5 backbone of the molecule. By comparing this to the isotopic pattern of the intact parent molecule, the isotope ratio at the C1 carboxyl position can be determined. thermofisher.com This level of detail is crucial for deconvoluting complex biochemical pathways and understanding the mechanisms of enzymatic reactions. thermofisher.com

Isotope Dilution Mass Spectrometry (IDMS) for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving high accuracy and precision in the quantification of metabolites, including L-Glutamic Acid. The principle of IDMS involves adding a known quantity of an isotopically labeled standard, such as L-Glutamic Acid (3,4-¹³C₂), to a sample containing the unlabeled (native) analyte. nih.gov This labeled compound serves as an internal standard.

The labeled internal standard is chemically identical to the analyte of interest and therefore behaves identically during sample extraction, purification, and ionization in the mass spectrometer. nih.gov However, it is distinguishable by its mass. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy. This method effectively corrects for sample loss during preparation and for variations in instrument response (e.g., matrix effects or ionization suppression), which are common challenges in quantitative mass spectrometry. nih.govnih.gov

Complementary Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) in Conjunction with MS

High-Performance Liquid Chromatography (HPLC) is an essential component of LC-MS analysis. Its primary role is to separate the analyte of interest, L-Glutamic Acid, from a multitude of other compounds present in complex biological matrices like plasma, cell lysates, or tissue extracts. msacl.orgresearchgate.net This separation is critical for accurate mass spectrometric analysis, as it prevents interference from isobaric compounds (molecules with the same nominal mass) and reduces matrix effects that can suppress the ionization of the target analyte. nih.gov

Various HPLC methods have been developed for amino acid analysis. While traditional methods often require time-consuming derivatization steps, modern approaches utilize advanced column chemistries, such as mixed-mode chromatography, to achieve direct separation of underivatized amino acids. msacl.orgresearchgate.net The HPLC system separates compounds based on their physicochemical properties before they are introduced into the ion source of the mass spectrometer, ensuring that a purified stream containing the analyte reaches the detector for sensitive and specific analysis. msacl.org

Utilization of L-Glutamic Acid (3,4-13C2) as an Internal Standard for Analytical Accuracy

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis by mass spectrometry. L-Glutamic Acid (3,4-¹³C₂), with its two ¹³C atoms, serves as an ideal internal standard for the quantification of natural L-Glutamic Acid. sigmaaldrich.com Because it co-elutes chromatographically with the unlabeled analyte and exhibits the same ionization efficiency, it can effectively compensate for variations that occur at any stage of the analytical process, from sample preparation to detection. nih.gov

When added to a sample at the very beginning of the workflow, the labeled standard experiences the same potential losses or modifications as the target analyte. The ratio of the analyte to the internal standard remains constant, regardless of these variations. This allows for robust and reproducible quantification, which is crucial for applications ranging from clinical diagnostics to metabolomics research. nih.govmsacl.org The high isotopic purity (e.g., 99 atom % ¹³C) of commercially available L-Glutamic Acid (3,4-¹³C₂) ensures minimal interference with the measurement of the natural isotope, further enhancing analytical accuracy. sigmaaldrich.com

Applications in Metabolic Pathway Elucidation and Fluxomics Using L Glutamic Acid 3,4 13c2

Tracing Carbon Flow through the Tricarboxylic Acid (TCA) Cycle

L-Glutamic Acid (3,4-¹³C₂) readily enters central carbon metabolism following its conversion to α-ketoglutarate, a key intermediate of the TCA cycle. This conversion allows the ¹³C labels to be introduced directly into the cycle, enabling precise tracking of carbon atom transitions as they are processed through subsequent enzymatic reactions. Studies utilizing DL-[3,4-¹³C₂]glutamate have confirmed that its metabolism via the TCA cycle leads to the predictable labeling of downstream precursors, validating its role in tracing carbon flow. nih.gov The specific placement of labels at the C3 and C4 positions provides a distinct signature that can be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

The TCA cycle is a core component of mitochondrial oxidative metabolism, responsible for generating reducing equivalents for ATP production. When L-Glutamic Acid (3,4-¹³C₂) is used as a tracer, it is first converted to [3,4-¹³C₂]α-ketoglutarate. As this molecule is oxidized within the TCA cycle, the ¹³C labels are transferred to subsequent intermediates such as succinyl-CoA, succinate, fumarate, malate (B86768), and oxaloacetate.

By analyzing the specific isotopologue distribution (the pattern of ¹³C labeling) in these TCA cycle intermediates and related amino acids like aspartate, researchers can quantify the rate of the cycle's activity. For instance, the appearance of ¹³C labels in malate and oxaloacetate provides a direct measure of carbon progression through the oxidative pathway. This approach allows for the characterization of mitochondrial function and dysfunction in various physiological and pathological states. nih.gov Stable isotope tracers like ¹³C-labeled glutamate (B1630785) have become essential for noninvasive assessments of mitochondrial functions in living tissues. nih.gov

Table 1: Theoretical Labeling Pattern of TCA Cycle Intermediates from [3,4-¹³C₂]α-Ketoglutarate (First Turn)

MetaboliteCarbon Labeling PatternNotes
α-Ketoglutarate [3,4-¹³C₂]Enters the TCA cycle.
Succinyl-CoA [2,3-¹³C₂]Following decarboxylation of α-ketoglutarate.
Succinate [2,3-¹³C₂]Symmetrical molecule.
Fumarate [2,3-¹³C₂]Symmetrical molecule.
Malate [2,3-¹³C₂]The labels are retained in these positions.
Oxaloacetate [2,3-¹³C₂]The final product of the first oxidative turn.

The TCA cycle is not a closed loop; it is a dynamic hub where intermediates are constantly being added (anaplerosis) or removed (cataplerosis) to support other metabolic functions, such as biosynthesis.

Anaplerosis refers to "pool-filling" reactions that replenish TCA cycle intermediates. nih.gov A primary anaplerotic pathway is the conversion of pyruvate (B1213749) to oxaloacetate, a reaction catalyzed by pyruvate carboxylase, which is particularly active in astrocytes. nih.gov

Cataplerosis involves "pool-emptying" reactions where intermediates are withdrawn from the cycle. nih.gov For example, citrate (B86180) can be exported to the cytosol for fatty acid synthesis, or malate and oxaloacetate can be used for gluconeogenesis. nih.gov

L-Glutamic Acid (3,4-¹³C₂) is a valuable tool for dissecting these fluxes. By introducing a known amount of labeled carbon into the TCA cycle, any dilution of the ¹³C enrichment in the cycle's intermediates can be attributed to the influx of unlabeled carbons from anaplerotic pathways. Conversely, the rate at which the ¹³C label appears in cataplerotic products (e.g., exported citrate or glucose derived from oxaloacetate) can be used to quantify the rate of these exit pathways.

Investigation of Glutamate-Glutamine Cycling and Related Metabolic Pathways

In the brain, a prominent metabolic pathway known as the glutamate-glutamine cycle involves the trafficking of these amino acids between neurons and astrocytes. nih.govnih.gov L-Glutamic Acid (3,4-¹³C₂) can be used to trace this cycle, where glutamate released by neurons is taken up by astrocytes, converted to glutamine, and then transported back to neurons to replenish the neurotransmitter pool. nih.govnih.gov

Glutaminolysis is a metabolic pathway where glutamine is converted to glutamate, which then enters the TCA cycle as α-ketoglutarate. mdpi.com This process is a significant source of carbon for the TCA cycle, especially in rapidly proliferating cells like cancer cells. mdpi.comnih.gov Using L-Glutamic Acid (3,4-¹³C₂) allows researchers to directly trace the contribution of glutamate-derived carbons to TCA cycle anaplerosis and energy production. mdpi.com Studies have shown that glutamine can be a more significant fuel for the TCA cycle than glucose in certain cell types, such as activated T cells. nih.gov By tracking the ¹³C labels from glutamate, the oxidative flux through glutaminolysis can be quantified, revealing its importance in maintaining cellular redox homeostasis and providing precursors for biosynthesis. mdpi.com

The carbon backbone traced from L-Glutamic Acid (3,4-¹³C₂) can also illuminate pathways connecting the TCA cycle with pyruvate and acetyl-CoA metabolism. After progressing through the TCA cycle, the labeled carbons in oxaloacetate can be converted to pyruvate through the action of malic enzyme (a cataplerotic process). nih.gov This labeled pyruvate can then be converted into acetyl-CoA by the pyruvate dehydrogenase complex. mdpi.comjackwestin.com Acetyl-CoA is a critical metabolic node, serving as the primary fuel for the TCA cycle and a building block for fatty acid synthesis. jackwestin.comnih.gov Tracking the ¹³C label from glutamate to pyruvate and subsequently to acetyl-CoA and its downstream products (like lipids) provides a quantitative measure of these interconnected pathways.

Table 2: Research Findings on Substrate Contribution to TCA Cycle

Cell Type / ConditionPrimary TCA Cycle FuelKey FindingSource
CD8+ T effector cells (in vivo)GlutamineGlutamine contributes more carbon than glucose to the TCA cycle. nih.gov
H4IIEC3 hepatoma cells (palmitate-treated)GlutaminePalmitate treatment activated citric acid cycle flux and glutamine uptake. nih.gov
Human Mammary Epithelial Cells (HMECs)GlutamineThe majority of the TCA cycle flux was maintained by glutamine anaplerosis, while glucose-derived citrate was used for lipogenesis. mit.edu

Quantitative Metabolic Flux Analysis (MFA) Methodologies

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comnih.gov This methodology is considered the gold standard for quantifying cellular metabolic states. creative-proteomics.complos.org The core of ¹³C-MFA involves several key steps:

Tracer Experiment: Cells or organisms are cultured with a ¹³C-labeled substrate, such as L-Glutamic Acid (3,4-¹³C₂). creative-proteomics.com

Isotopic Labeling Measurement: After a period of growth, metabolites (often protein-bound amino acids or intracellular intermediates) are extracted and their mass isotopomer distributions are measured using analytical techniques like MS or NMR. creative-proteomics.com

Flux Estimation: The measured labeling patterns are used in conjunction with a stoichiometric model of the cell's metabolic network. Computational algorithms then estimate the intracellular fluxes that best reproduce the experimental labeling data. researchgate.net

L-Glutamic Acid (3,4-¹³C₂) is an effective tracer for ¹³C-MFA because it provides high labeling enrichment in TCA cycle intermediates and associated metabolites. researchgate.net The choice of tracer is critical as it determines the precision with which specific fluxes can be estimated. researchgate.net For analysis of the TCA cycle, labeled glutamine and glutamate are often preferred tracers because they produce rich labeling patterns that allow for precise flux quantification. researchgate.netresearchgate.net By providing empirical data on carbon atom transitions, L-Glutamic Acid (3,4-¹³C₂) enables the accurate calculation of fluxes through pathways like the TCA cycle, anaplerosis, cataplerosis, and glutaminolysis, offering a comprehensive understanding of cellular metabolism. researchgate.netcreative-proteomics.com

Development and Application of Metabolic Network Models

The development of comprehensive metabolic network models is fundamental to understanding cellular physiology and guiding metabolic engineering strategies. nih.gov 13C-MFA, a key technique in this area, uses isotope tracers like L-Glutamic Acid (3,4-13C2) to provide experimental data for the validation and refinement of these models. nih.gov The core principle involves introducing the labeled substrate into a biological system and then measuring the distribution of the 13C label in various intracellular metabolites.

The pattern of isotope labeling provides detailed information about the flow of carbon through the metabolic network. This data is then used to constrain the solution space of the metabolic model, leading to a more accurate representation of the in vivo flux distribution. nih.gov For instance, the incorporation of 13C from L-Glutamic Acid (3,4-13C2) into other amino acids or intermediates of central carbon metabolism can confirm predicted metabolic pathways and help to identify unknown or incorrectly annotated reactions in the model.

To standardize the specification of metabolic and isotopic reaction networks for these models, specialized formats have been developed. One such example is FluxML, an XML-based document format designed for 13C-MFA applications. fz-juelich.de This allows for a consistent and reproducible representation of the metabolic model and the experimental labeling data.

Steady-State and Non-Steady-State Flux Determination

Metabolic flux analysis can be performed under two different assumptions regarding the isotopic state of the system: steady-state or non-steady-state.

Steady-State 13C-MFA: This approach assumes that the system is in both a metabolic and isotopic steady state. This means that the concentrations of metabolites are constant, and the isotopic labeling of these metabolites has reached a stable equilibrium. vanderbilt.edu Under these conditions, the measured labeling patterns in protein-bound amino acids and other stable cellular components can be used to calculate the intracellular fluxes.

Non-Steady-State 13C-MFA (INST-MFA): In many experimental systems, particularly with slower-growing mammalian cells, achieving a full isotopic steady state can be time-consuming. nih.gov In such cases, isotopically nonstationary 13C-MFA (INST-MFA) is a powerful alternative. researchgate.net This method is applied to systems that are at a metabolic steady state, but the isotope labeling is in a transient phase. vanderbilt.edufrontiersin.org By collecting samples at multiple time points during this transient phase, INST-MFA can determine metabolic fluxes by fitting the dynamic labeling data to a kinetic model of isotope incorporation. researchgate.net This approach can significantly shorten the duration of labeling experiments. nih.gov

L-Glutamic Acid (3,4-13C2) can be used as a tracer in both steady-state and non-steady-state experiments to probe the fluxes through glutamine and glutamate-utilizing pathways.

Computational Tools and Algorithms for Flux Estimation

The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized software and algorithms. nih.govacs.org Several software packages have been developed to facilitate this process, with 13CFLUX2 being a notable example. fz-juelich.deoup.com13cflux.net This suite of tools is designed for high-performance 13C-MFA and supports the entire workflow, from experimental design to flux quantification and statistical analysis. oup.com13cflux.net

These computational frameworks employ sophisticated algorithms to simulate the propagation of isotope labels through the metabolic network and to estimate the fluxes that best explain the experimentally measured labeling patterns. Key algorithmic approaches include:

Elementary Metabolite Units (EMU): This framework provides a novel and efficient way to model isotopic distributions in metabolic networks, simplifying the complex system of equations that need to be solved. nih.gov

Cumomer and Isotopomer Modeling: These are mathematical formalisms used to describe the distribution of isotopes within a molecule. The choice of formalism can impact the computational efficiency and accuracy of the flux estimation.

Machine Learning Approaches: More recently, machine learning-based frameworks have been developed for 13C fluxomics. nih.govacs.org These methods can overcome some of the limitations of traditional optimization-based approaches, such as long computation times and the potential for unstable solutions. nih.govacs.org By training on large datasets of simulated labeling patterns, these models can learn to predict flux distributions from experimental data. nih.govacs.org

These computational tools are essential for extracting meaningful biological insights from the complex datasets generated in 13C labeling experiments using tracers like L-Glutamic Acid (3,4-13C2).

Deciphering Intermediary Metabolism and Biosynthetic Routes

L-Glutamic Acid (3,4-13C2) serves as a powerful tracer for elucidating the pathways of intermediary metabolism and the biosynthetic origins of various cellular components. By tracking the fate of the 13C atoms from this labeled glutamate, researchers can map the flow of carbon through central metabolic pathways and into biosynthetic products.

One notable application is in studying the biosynthesis of natural products. For example, in the fermentation of Streptomyces clavuligerus, feeding with DL-[3,4-13C2]glutamate confirmed that glutamate provides the oxazolidine (B1195125) carbon skeleton of clavulanic acid. nih.gov The 13C NMR analysis of the resulting clavulanic acid showed the predicted labeling pattern, and also revealed further metabolism of the labeled glutamate through the tricarboxylic acid (TCA) cycle to generate other precursors. nih.gov

Carbon Contributions to Amino Acid Synthesis

Glutamate is a central hub in amino acid metabolism, serving as a precursor for the synthesis of several other amino acids. L-Glutamic Acid (3,4-13C2) is an ideal tracer to quantify the contribution of glutamate's carbon backbone to the synthesis of these amino acids.

When L-Glutamic Acid (3,4-13C2) is metabolized, the 13C label can be transferred to other molecules. For example, the carbon skeleton of glutamate can be used to synthesize proline and aspartate. nih.gov By measuring the incorporation of 13C into these amino acids, it is possible to determine the flux of carbon from glutamate into these biosynthetic pathways. This is particularly valuable in understanding the metabolic adaptations of cells in different physiological states, such as in immune cells where glutamine and glutamate metabolism is highly active. nih.gov

The synthesis of γ-glutamyl derivatives of other amino acids, which are important for flavor and have potential nutraceutical properties, can also be studied using labeled glutamate. mdpi.com While not a direct tracer application, the synthesis of these compounds highlights the central role of glutamic acid in amino acid chemistry. mdpi.com

Amino AcidRole of Glutamate
ProlineDirect precursor
ArgininePrecursor via ornithine
GlutamineDirect precursor
AspartatePrecursor via transamination of oxaloacetate

Interconnections with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

The metabolism of L-Glutamic Acid (3,4-13C2) is intricately linked to other central metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). uni-salzburg.atd-nb.info Glutamate can be converted to α-ketoglutarate, an intermediate of the TCA cycle. This provides a direct entry point for the labeled carbons of glutamate into the central carbon metabolism.

Once in the TCA cycle, the 13C label can be distributed to other intermediates, such as malate and oxaloacetate. Oxaloacetate can then be decarboxylated to phosphoenolpyruvate, a key intermediate in glycolysis and gluconeogenesis. In this way, the carbon atoms from glutamate can be traced back into the glycolytic pathway.

Furthermore, the intermediates of glycolysis, such as glucose-6-phosphate and fructose-6-phosphate, are the entry points into the pentose phosphate pathway. uni-salzburg.at The PPP is crucial for generating NADPH and the precursors for nucleotide biosynthesis. uni-salzburg.at By tracing the 13C label from L-Glutamic Acid (3,4-13C2) through the TCA cycle and into glycolytic intermediates, it is possible to study the flux of carbon into the PPP. This can provide insights into the cell's anabolic and redox state. The use of specifically labeled glucose tracers, such as [2,3-13C2]glucose, is a more direct way to probe the PPP, but the interconnectedness of these pathways means that tracers like labeled glutamate can also provide valuable information. nih.govnih.gov

PathwayKey IntermediatesConnection to Glutamate Metabolism
GlycolysisGlucose-6-phosphate, Fructose-6-phosphate, PhosphoenolpyruvateThrough the TCA cycle and gluconeogenesis
Pentose Phosphate PathwayRibose-5-phosphate, Erythrose-4-phosphateVia glycolytic intermediates
TCA Cycleα-ketoglutarate, OxaloacetateDirect entry point for glutamate carbons

Role in Specific Biological Research Systems

In Vitro Cellular Metabolism Studies

In the controlled environment of cell cultures, L-glutamic acid (3,4-13C2) serves as a crucial tracer to dissect complex metabolic networks.

Analysis of Metabolic Reprogramming in Cell Cultures

Cancer cells, in particular, exhibit significant metabolic reprogramming, often characterized by an increased reliance on glutamine and glutamate (B1630785) metabolism. vanderbilt.edufrontiersin.org The use of 13C-labeled glutamic acid allows researchers to trace how these cells utilize glutamate to fuel the tricarboxylic acid (TCA) cycle, support anabolic processes, and maintain redox balance. researchgate.net For instance, studies have shown that under certain conditions, cancer cells can utilize glutamate for reductive carboxylation to produce citrate (B86180), a key precursor for lipid synthesis. researchgate.net This metabolic flexibility is a hallmark of cancer and a potential target for therapeutic intervention.

By tracking the incorporation of 13C from L-glutamic acid into various downstream metabolites, researchers can quantify the flux through different metabolic pathways. researchgate.net This approach has been instrumental in understanding the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen, and how glutamine metabolism compensates for and supports this altered metabolic state. vanderbilt.edufrontiersin.org

Isotope Tracing in Transformed Cells

Transformed cells, including cancer cells, often display altered metabolic pathways to support their rapid proliferation. vanderbilt.edu Isotope tracing with L-glutamic acid (3,4-13C2) is a key technique to elucidate these changes. nih.gov When introduced into cell culture media, the labeled glutamate is taken up by the cells and enters central carbon metabolism.

Through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the distribution of the 13C label can be tracked in a multitude of intracellular metabolites. nih.gov This allows for the precise mapping of metabolic fluxes and the identification of key enzymatic reactions that are up- or down-regulated in transformed cells compared to their normal counterparts. Such studies have provided critical information on how oncogenes and tumor suppressors influence metabolic pathways.

In Vivo Research in Animal Models (e.g., Rodent Brain, Liver)

Animal models, particularly rodents, provide a more complex and physiologically relevant system to study metabolism. L-glutamic acid (3,4-13C2) is used in these models to understand organ-specific and inter-organ metabolic cross-talk.

Brain Metabolic Flux Measurement in Rodent Studies

In the brain, glutamate is not only a key metabolite but also the major excitatory neurotransmitter. embopress.org Understanding its metabolism is crucial for comprehending brain function in both health and disease. In vivo 13C magnetic resonance spectroscopy (MRS) studies in rodents, often using 13C-labeled glucose, allow for the non-invasive measurement of the flux of carbon from glucose into the brain's glutamate pool. nih.govnih.gov

These studies have revealed the dynamic interplay between neurons and glial cells in glutamate metabolism, known as the glutamate-glutamine cycle. researchgate.net By infusing labeled substrates and monitoring the appearance of 13C in glutamate and other related metabolites over time, researchers can calculate the rates of key metabolic pathways, including the TCA cycle flux and neurotransmitter cycling. nih.govresearchgate.net Such measurements are vital for investigating the metabolic underpinnings of neurological disorders. For example, studies have explored how high concentrations of glutamate can affect the release of other neurotransmitters like dopamine (B1211576) in the rat striatum. nih.gov

Studies of Liver Metabolism in Animal Models

The liver is a central hub for metabolism, playing a critical role in amino acid processing, gluconeogenesis, and detoxification. nih.govlsuhs.edu Glutamate is a key player in many of these hepatic functions. nih.gov Animal models are used to investigate how the liver metabolizes glutamate under various physiological and pathological conditions. mdpi.com

While direct studies using L-glutamic acid (3,4-13C2) in liver metabolism in animal models are less commonly detailed in readily available literature compared to brain studies, the principles of isotope tracing are applicable. Such studies would involve administering the labeled compound and analyzing liver tissue and blood samples to trace the metabolic fate of the 13C atoms. This could provide insights into pathways like the urea (B33335) cycle, transamination reactions, and the liver's contribution to systemic amino acid homeostasis.

Research on Microbial Metabolic Pathways

Microorganisms are widely used in industrial biotechnology for the production of various compounds, including amino acids like L-glutamic acid. researchgate.netmdpi.com Understanding and engineering the metabolic pathways of these microbes is essential for optimizing production yields. nih.govresearchgate.net

The biosynthesis of clavulanic acid, an important antibiotic, in Streptomyces clavuligerus has been investigated using DL-[3,4-13C2]glutamate. nih.gov These studies confirmed that glutamate provides the oxazolidine (B1195125) carbon skeleton of clavulanic acid. nih.gov The labeled glutamate was fed to the fermentation culture, and subsequent 13C NMR analysis of the produced clavulanic acid revealed the incorporation of the 13C atoms at the expected positions. nih.gov Furthermore, the analysis showed additional enrichments and couplings, indicating that the labeled glutamate was also metabolized through the tricarboxylic acid cycle to provide other precursors for clavulanic acid synthesis. nih.gov This demonstrates the utility of L-glutamic acid (3,4-13C2) in elucidating complex biosynthetic pathways in microorganisms.

Investigation of Biosynthetic Pathways in Bacteria (e.g., Streptomyces clavuligerus, Corynebacterium glutamicum)

Isotopically labeled compounds are invaluable tools for elucidating complex metabolic pathways in microorganisms. L-glutamic acid (3,4-¹³C₂), with its specifically labeled carbon atoms, serves as a powerful tracer to follow the metabolic fate of glutamate in various biosynthetic processes.

In the bacterium Streptomyces clavuligerus, a producer of the clinically important β-lactamase inhibitor clavulanic acid, DL-[3,4-¹³C₂]glutamate has been instrumental in confirming the origins of the clavulanic acid carbon skeleton. nih.gov Researchers conducted fermentation experiments where the bacterium was fed this labeled form of glutamic acid. The resulting clavulanic acid was then isolated and analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The analysis revealed the direct incorporation of the labeled carbons from glutamate into the clavulanic acid structure. Specifically, carbons 2 and 8 of clavulanic acid showed ¹³C labeling, accompanied by the characteristic ¹³C-¹³C spin-spin coupling, which confirmed that the C3-C4 bond from the glutamate precursor remained intact during the biosynthetic process. nih.gov This provided definitive evidence that glutamate supplies the oxazolidine carbon skeleton of clavulanic acid. nih.gov Furthermore, the study observed other ¹³C enrichments and couplings in the clavulanic acid molecule. These were attributed to the metabolism of the labeled glutamate via the tricarboxylic acid (TCA) cycle, which generated other precursors for the clavulanic acid pathway. nih.gov

Interactive Table:

In the case of Corynebacterium glutamicum, an industrial workhorse for the production of amino acids like L-glutamate and L-lysine, ¹³C-labeling techniques are fundamental to understanding its central metabolism. nih.gov While specific studies using L-glutamic acid (3,4-¹³C₂) as a tracer are not prominently documented, the use of other ¹³C-labeled substrates, such as glucose, is a well-established method for detailed pathway analysis. nih.govfz-juelich.de This approach, combined with metabolite balancing, allows for a comprehensive quantification of in vivo metabolic fluxes. nih.gov For instance, these techniques have been used to determine the distribution of carbon flow at the branch point between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the supply of precursors for amino acid synthesis. nih.gov Such studies have revealed that C. glutamicum possesses two distinct biosynthetic pathways for L-lysine, and the relative utilization of these pathways can depend on environmental conditions like the concentration of ammonium. nih.gov

Understanding Carbon Flux in Industrial Fermentation Processes

The efficiency of industrial fermentation processes hinges on directing the flow of carbon from the substrate to the desired product with minimal loss to competing pathways or byproducts. L-glutamic acid (3,4-¹³C₂) and other stable isotope tracers are critical for quantifying this carbon flux, a practice known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govresearchgate.net This powerful technique provides a detailed snapshot of the activity of metabolic pathways within a cell under specific fermentation conditions. nih.gov

In the context of amino acid production by Corynebacterium glutamicum, ¹³C-MFA has been employed to unravel the complex network of central carbon metabolism and its connection to amino acid biosynthesis. nih.govfz-juelich.de In a typical ¹³C-MFA experiment, the microorganism is cultivated in a medium containing a ¹³C-labeled carbon source (like [¹³C]glucose). As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By analyzing the isotopic labeling patterns in protein-derived amino acids and other metabolites using techniques like NMR or mass spectrometry, researchers can retrospectively calculate the flux, or rate, of all major intracellular pathways. fz-juelich.de

This approach allows for the identification of metabolic bottlenecks and the evaluation of the effects of genetic engineering strategies aimed at improving product yield. nih.gov For example, studies in C. glutamicum have used ¹³C-labeled substrates to investigate the individual flux rates at the complex anaplerotic node, where pathways replenishing the TCA cycle intermediates are critical for L-glutamate and L-lysine production. nih.govfz-juelich.de The results from these analyses can guide the rational design of strains with optimized metabolic flux distributions for enhanced production of the target amino acid. nih.gov

Interactive Table:

Methodological Considerations and Data Interpretation in L Glutamic Acid 3,4 13c2 Tracing Experiments

Experimental Design and Optimization for Isotopic Labeling

A well-designed isotopic labeling experiment is fundamental to obtaining meaningful and reproducible results. The specific aims of the study will dictate the optimal experimental parameters. frontiersin.org

Selection of Tracer Concentration and Incubation Times

The concentration of the L-Glutamic Acid (3,4-¹³C₂) tracer and the duration of its incubation are critical parameters that must be empirically determined for each biological system. bio-protocol.org The goal is to achieve a detectable and significant enrichment in downstream metabolites without perturbing the natural metabolic state of the cells or organism.

For in vitro cell culture experiments, tracer concentrations can be adjusted based on the specific cell line and culture conditions. bio-protocol.org Incubation times need to be sufficient to allow the labeled carbons to be incorporated into the metabolites of interest and, in many cases, to reach an isotopic steady state, where the isotopic enrichment of key metabolites remains constant over time. nih.gov Determining the time required to reach this steady state is crucial for accurate metabolic flux analysis. nih.gov For example, in studies using ¹³C-labeled glutamine, metabolites in the Tricarboxylic Acid (TCA) cycle have been reported to reach isotopic steady state within 3 hours in certain cell lines. nih.gov

In vivo studies, such as those in animal models, present additional complexities. The route of administration and the physiological state of the animal (e.g., fasted or fed) can significantly influence tracer distribution and metabolism. nih.gov For instance, fasting can lead to higher fractional enrichment of some plasma metabolites. nih.gov

Table 1: Factors Influencing Tracer Concentration and Incubation Time

FactorConsiderations
Cell/Tissue Type Different cells have varying rates of glutamic acid uptake and metabolism.
Metabolic Pathway of Interest Pathways with slower flux rates will require longer incubation times to achieve significant labeling.
Isotopic Steady State Crucial for many metabolic flux analysis models; requires time-course experiments to determine. nih.gov
Tracer Toxicity/Perturbation High concentrations of the tracer could potentially alter the metabolic phenotype.

Control Experiment Design (e.g., Unlabeled Controls)

The design of appropriate control experiments is essential for the accurate interpretation of isotopic labeling data. A key component of this is the inclusion of unlabeled controls, where the biological system is cultured or maintained under identical conditions but with natural abundance (unlabeled) L-glutamic acid. These controls serve several vital purposes:

Baseline Isotopic Abundance: They establish the natural abundance of ¹³C in the metabolites of interest, which is necessary for correcting the mass spectrometry data and accurately calculating the isotopic enrichment from the labeled tracer.

Metabolic Perturbation Assessment: Comparing the metabolomic profiles of the labeled and unlabeled groups can help to identify any unintended metabolic alterations caused by the introduction of the tracer.

Methodological Blanks: Processing a "no-cell" or "no-tissue" sample with the same extraction and analysis procedures helps to identify any background contamination.

Sample Preparation and Handling for Isotopic Analysis

Proper sample preparation is critical to preserve the in vivo metabolic state and ensure the accurate measurement of isotopic enrichment.

Extraction of Intracellular and Extracellular Metabolites

The first step in sample preparation is the rapid quenching of metabolic activity, typically achieved by using cold solvents to prevent enzymatic reactions from continuing post-harvest. This is followed by the extraction of metabolites.

For intracellular metabolites , a common method involves washing the cells with a cold buffer, such as phosphate-buffered saline (PBS), to remove extracellular contaminants, followed by lysis and extraction with a solvent mixture, often a combination of methanol, acetonitrile, and water. bio-protocol.org

Extracellular metabolites , which are present in the cell culture medium or biological fluids like plasma, can provide valuable information about nutrient uptake and waste product secretion. These samples are often more straightforward to process, typically involving protein precipitation followed by analysis of the supernatant. epraise.com.tw

Table 2: Common Metabolite Extraction Solvents

Solvent/MixtureApplication
Methanol/Acetonitrile/Water Broad-spectrum extraction of polar and semi-polar metabolites from cells and tissues.
Perchloric Acid Often used for deproteinization of samples containing high protein content. epraise.com.tw
Methanol Can be used for the extraction of amino acids. ucdavis.edu

Derivatization Techniques for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the isotopic labeling of metabolites. However, many metabolites, including amino acids like glutamic acid, are not sufficiently volatile for GC analysis in their native form. Therefore, a derivatization step is necessary to increase their volatility and thermal stability. sigmaaldrich.commdpi.com

A common approach for amino acids is a two-step derivatization process: mdpi.com

Esterification: The carboxylic acid groups are converted to esters, for example, by reacting with an acidified alcohol like methanolic HCl. mdpi.comnih.gov

Acylation: The amino and hydroxyl groups are acylated using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov

The choice of derivatization reagent is important as it can influence the fragmentation pattern of the molecule in the mass spectrometer, which is crucial for determining the position of the ¹³C labels. nih.gov

Interpretation of Isotopic Enrichment and Isotopomer Patterns

The data generated from a ¹³C tracing experiment is a complex set of mass isotopomer distributions for various metabolites. The interpretation of this data allows for the qualitative and quantitative assessment of metabolic pathways.

Isotopic enrichment refers to the percentage of a particular metabolite pool that has incorporated one or more ¹³C atoms from the tracer. Isotopomers are molecules that have the same number of isotopic atoms but at different positions. youtube.com Mass spectrometry can distinguish between isotopologues (molecules with different numbers of isotopic labels), and with certain techniques, can provide information about isotopomers. nih.govnih.gov

The specific labeling pattern of L-Glutamic Acid (3,4-¹³C₂) makes it particularly useful for studying the TCA cycle. When this tracer enters the TCA cycle via α-ketoglutarate, the two ¹³C labels will be located at positions 2 and 3 of the α-ketoglutarate molecule. Subsequent turns of the TCA cycle will lead to specific labeling patterns in other TCA cycle intermediates and related metabolites, such as aspartate and malate (B86768). nih.gov

By analyzing the mass isotopomer distributions of these metabolites, it is possible to deduce the relative contributions of different metabolic pathways. For example, the pattern of labeling in citrate (B86180) can distinguish between its synthesis through the canonical forward TCA cycle versus reductive carboxylation. nih.gov

Table 3: Key Concepts in Isotopic Data Interpretation

TermDefinitionRelevance
Isotopic Enrichment The fraction of a metabolite pool that is labeled with the stable isotope.Indicates the overall activity of a pathway leading to the synthesis of that metabolite.
Isotopologue Molecules that differ only in their isotopic composition (e.g., M+0, M+1, M+2).Measured by mass spectrometry to determine the extent of labeling.
Isotopomer Isomers with isotopic atoms at different positions in the molecule. youtube.comProvides detailed information about the specific biochemical reactions and pathways involved. nih.gov
Mass Isotopomer Distribution (MID) The relative abundance of all the isotopologues of a given metabolite.The primary data used for metabolic flux analysis. nih.gov

Analysis of Mass Isotopomer Distributions (MIDs)

Mass Spectrometry (MS) is a highly sensitive method for detecting the incorporation of 13C from tracers into metabolites. The analysis of Mass Isotopomer Distributions (MIDs) provides a detailed account of how many 13C atoms have been incorporated into a molecule. When L-Glutamic Acid is analyzed, it reveals a pattern of masses (M+0, M+1, M+2, etc.) corresponding to molecules with zero, one, two, or more 13C atoms.

Tandem mass spectrometry (MS/MS) significantly enhances the analysis by fragmenting the parent molecule and analyzing the masses of the resulting fragments. nih.gov This technique provides more detailed positional information about the 13C labels. For instance, by analyzing the fragmentation patterns of glutamate (B1630785), researchers can gain insights that are crucial for metabolic flux analysis. nih.gov A key advantage of MS is its high sensitivity, which allows for the analysis of small tissue samples. biorxiv.org

In a typical MS/MS analysis of glutamate, specific precursor-to-product ion pairs are monitored to differentiate various isotopomers. biorxiv.orgnih.gov The distribution of these labeled fragments provides a rich dataset for quantifying metabolic pathway activity. nih.gov

Below is an example of precursor/product ion pairs that can be monitored for unlabeled L-Glutamic Acid, which serves as a basis for identifying labeled isotopomers.

Table 1: Example Precursor/Product Ion Pairs for Unlabeled L-Glutamic Acid in MS/MS Analysis This table is illustrative and based on common fragmentation patterns. Specific ion pairs may vary based on instrumentation and methodology.

Precursor Ion (m/z) Product Ion (m/z) Corresponding Fragment
146 102 C1-4 fragment
146 84 Loss of H2O and COOH
146 74 C2-4 fragment related
146 41 C1 fragment related

Understanding 13C-13C Spin-Spin Coupling in NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique to MS for isotopomer analysis. nih.gov Its unique strength lies in its ability to resolve the specific positions of 13C labels within a molecule. nih.gov This is achieved by analyzing the spin-spin coupling between adjacent 13C nuclei. nih.gov When two 13C atoms are bonded, their nuclear spins interact, causing the NMR signal to split into a multiplet. The pattern of this splitting provides direct evidence of which carbon atoms are contiguously labeled.

In the context of L-Glutamic Acid, 13C NMR spectra can reveal multiplets that arise from long-range couplings (e.g., two-bond or three-bond couplings, noted as 2J or 3J). nih.gov For example, multiplets in the signal for carbon 2 (C2) of glutamate can arise from its coupling to carbon 5 (3J25), providing a direct measure of acetyl-CoA fractional enrichment. nih.gov Similarly, couplings observed at C5 can reflect the enrichment from anaplerotic pathways. nih.gov

While one-bond couplings are most commonly used, these multiple-bond couplings provide complementary information that can resolve complex metabolic questions, especially under conditions of high enrichment where the probability of having multiple adjacent 13C labels is high. nih.gov

Table 2: 13C-13C Spin-Spin Coupling in L-Glutamic Acid This table provides a simplified representation of how coupling patterns in NMR can inform metabolic analysis.

Carbon Position Observed Coupling Metabolic Information Gained
C2 3J25 Acetyl-CoA fractional enrichment

Distinguishing Biological Signals from Background Noise

A fundamental challenge in any sensitive analytical measurement is distinguishing the true biological signal from background noise. In isotope tracing experiments, sources of noise can include the analytical instrument itself, contamination during sample preparation, or the natural abundance of 13C.

Several strategies are employed to enhance the signal-to-noise ratio and ensure data reliability:

Baseline Correction : This is a common signal processing technique used to eliminate background signals and baseline drift from spectral data, thereby isolating the true signal variations. mdpi.com

High-Resolution Instrumentation : Modern high-resolution instruments, such as Orbitrap mass spectrometers or high-field NMR machines, provide greater resolving power, which helps to separate true signals from noise and interfering peaks. nih.govpnas.org

Control Samples : Analyzing unlabeled biological samples (natural abundance) is crucial to establish the baseline MID and identify any interfering signals at the masses of interest.

Chromatographic Separation : Techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) coupled with MS separate metabolites before analysis, reducing the complexity of the sample and minimizing overlapping signals that can obscure the target analyte. nih.gov

Data Processing Algorithms : Sophisticated software is used to identify true peaks, perform integration, and subtract background noise, improving the accuracy of quantification. pnas.org Chemiluminescence biosensors, for example, are noted for their low background noise and high signal contrast. mdpi.com

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches (e.g., Proteomics, Genomics)

The integration of stable isotope tracing with multi-omics disciplines such as proteomics and genomics offers a more holistic understanding of cellular physiology and metabolic regulation. By employing L-Glutamic Acid (3,4-13C2) in conjunction with these high-throughput techniques, researchers can connect metabolic flux with changes in protein expression and gene regulation.

One of the key applications in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique in quantitative proteomics. oup.com In a typical SILAC experiment, cells are cultured in a medium containing a "heavy" isotopically labeled amino acid, leading to its incorporation into all newly synthesized proteins. oup.comcore.ac.uk While traditionally focused on essential amino acids, the use of labeled non-essential amino acids like L-Glutamic Acid can provide insights into the metabolic activity of the cell and its impact on the proteome. The incorporation of the 13C label from L-Glutamic Acid (3,4-13C2) into the proteome can be quantified by mass spectrometry, revealing the dynamics of protein synthesis and turnover. nih.gov

Future research will likely focus on combining L-Glutamic Acid (3,4-13C2) tracing with proteomic analyses to understand how metabolic reprogramming in response to stimuli (e.g., nutrient availability, stress) affects protein expression profiles. For instance, in cancer cells, which often exhibit altered glutamine and glutamate (B1630785) metabolism, this integrated approach could identify key proteins and pathways that are regulated by glutamate availability and flux, providing potential therapeutic targets. researchgate.net

Furthermore, linking metabolomic data from L-Glutamic Acid (3,4-13C2) tracing with transcriptomic (genomics) data can elucidate the regulatory networks that govern metabolic pathways. By correlating the metabolic fate of the 13C label with changes in gene expression, researchers can identify transcription factors and signaling pathways that respond to alterations in glutamate metabolism. This multi-omics approach provides a more comprehensive picture of cellular regulation, from the gene to the metabolite.

Advancements in Analytical Instrumentation for Enhanced Sensitivity and Resolution

The utility of L-Glutamic Acid (3,4-13C2) as a metabolic tracer is intrinsically linked to the capabilities of the analytical instruments used to detect and quantify its labeled downstream metabolites. Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of sensitivity and resolution, enabling more detailed and accurate metabolic flux analysis.

High-resolution mass spectrometry (HRMS), particularly platforms like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR), has revolutionized the field of metabolomics. confex.comnih.gov These instruments can differentiate between isotopologues with very small mass differences, which is crucial for resolving the complex labeling patterns that arise from metabolic transformations of L-Glutamic Acid (3,4-13C2). confex.comfao.org This high mass resolution allows for the accurate determination of the number and position of 13C atoms in a molecule, providing deeper insights into pathway activity. confex.comresearchgate.net The ability to distinguish between 13C and other naturally abundant isotopes (e.g., 15N, 2H) is particularly important for dual-isotope tracing studies. nih.govchemrxiv.org

In the realm of NMR spectroscopy, the development of higher field magnets and advanced pulse sequences has enhanced the sensitivity and spectral dispersion for detecting 13C-labeled compounds. ismrm.org 13C NMR spectroscopy is a powerful tool for determining the precise location of the 13C label within a molecule, which can be challenging with MS alone. nih.govhmdb.canih.gov This positional information is critical for elucidating complex metabolic pathways and cycles. nih.gov Furthermore, techniques like proton-detected 13C NMR (1H-[13C] MRS) offer increased sensitivity for in vivo studies, allowing for the non-invasive monitoring of glutamate and glutamine metabolism in real-time in living organisms, including the human brain. nih.govresearchgate.net

Future developments are expected to focus on improving the hyphenation of separation techniques (like liquid chromatography) with MS for better isomer separation, as well as the development of more sophisticated data analysis software to handle the increasingly complex datasets generated by these advanced instruments. researchgate.net

Development of Novel Metabolic Tracing Strategies Combining Multiple Isotopes

To gain a more comprehensive understanding of metabolic networks, researchers are increasingly moving beyond single-isotope tracing experiments to strategies that employ multiple stable isotopes simultaneously. The combination of L-Glutamic Acid (3,4-13C2) with other labeled compounds, such as those containing 15N or 2H (deuterium), allows for the concurrent tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways.

Dual-labeling experiments using 13C- and 15N-labeled substrates are particularly powerful for studying amino acid and nucleotide metabolism. For example, by using L-Glutamic Acid (3,4-13C2) in conjunction with 15N-labeled glutamine, it is possible to trace both the carbon skeleton and the amino group of glutamate as they are incorporated into various biomolecules. researchgate.net This approach can differentiate between de novo synthesis pathways and salvage pathways, and can elucidate the contributions of different nitrogen sources to the synthesis of amino acids and other nitrogen-containing compounds. The ability of high-resolution mass spectrometry to resolve 13C and 15N isotopologues is critical for the success of these dual-tracing studies. chemrxiv.org

Similarly, combining 13C and 2H tracers can provide unique insights into redox metabolism and the activity of specific dehydrogenases. nih.gov The development of hyperpolarized magnetic resonance imaging has opened up new possibilities for in vivo metabolic tracing. For instance, the use of hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine demonstrates the potential of multi-isotope labeling on a single molecule to enhance signal detection and provide detailed information on in vivo metabolic fluxes. nih.gov

The future of metabolic tracing lies in these multi-isotope approaches, which, despite their complexity in terms of experimental design and data analysis, offer a much richer and more dynamic view of metabolism. nih.gov

Expansion of L-Glutamic Acid (3,4-13C2) Applications to New Biological Systems and Pathways

While much of the research using 13C-labeled glutamate has focused on mammalian systems, particularly in the context of cancer and neuroscience, there is a growing interest in applying these techniques to a wider range of biological systems and pathways.

One promising area is in the field of microbial metabolic engineering. Microorganisms like Corynebacterium glutamicum are used for the industrial production of amino acids, including glutamate. nih.govnih.govresearchgate.net By using L-Glutamic Acid (3,4-13C2) as a tracer, researchers can precisely map the metabolic fluxes within these organisms, identify bottlenecks in production pathways, and rationally design genetic modifications to improve yields. nih.gov

Another area of expansion is in the study of natural product biosynthesis. A classic example is the elucidation of the clavulanic acid biosynthetic pathway in the bacterium Streptomyces clavuligerus. By feeding the organism DL-[3,4-13C2]glutamic acid, researchers were able to confirm that glutamate provides the oxazolidine (B1195125) carbon skeleton of this important antibiotic. nih.gov This approach can be applied to investigate the biosynthesis of a wide range of other natural products with potential applications in medicine and agriculture.

Furthermore, the role of glutamate in plant metabolism is another area ripe for exploration with L-Glutamic Acid (3,4-13C2). Glutamate is a central molecule in nitrogen assimilation and amino acid biosynthesis in plants. mdpi.com Tracing its metabolism can provide insights into nutrient utilization, stress responses, and crop productivity.

Finally, within mammalian systems, L-Glutamic Acid (3,4-13C2) can be used to investigate less-explored aspects of glutamate metabolism. This includes its role as a neurotransmitter in different brain regions and its involvement in the pathophysiology of a broader range of neurological and metabolic diseases. nih.gov

Role in Mechanistic Research of Disease Models (Non-Clinical)

L-Glutamic Acid (3,4-13C2) is a valuable tool in non-clinical research to unravel the metabolic mechanisms underlying various diseases. By tracing the metabolic fate of glutamate in animal and cell culture models of disease, researchers can gain a deeper understanding of the pathological processes and identify potential therapeutic targets.

In cancer research, it is well-established that many tumors exhibit a strong dependence on glutamine and glutamate for their growth and survival. researchgate.net Using 13C-labeled glutamine and glutamate, including L-Glutamic Acid (3,4-13C2), researchers can dissect the altered metabolic pathways in cancer cells, such as increased glutaminolysis and reductive carboxylation. researchgate.netnih.gov These studies can reveal how cancer cells utilize glutamate to fuel the TCA cycle, support nucleotide and lipid synthesis, and maintain redox balance. nih.gov This knowledge is crucial for the development of drugs that target these metabolic vulnerabilities. nih.govderpharmachemica.com

In the context of neurodegenerative diseases like Alzheimer's disease, there is growing evidence of dysregulated glutamate metabolism and neurotransmission. frontiersin.orgnih.govnih.govkcl.ac.uk In vivo 13C MRS studies using 13C-labeled glucose in Alzheimer's disease models have shown reduced glutamate neurotransmission. researchgate.net The use of L-Glutamic Acid (3,4-13C2) in preclinical models could provide more direct insights into the altered kinetics of the glutamate-glutamine cycle between neurons and astrocytes, a key process in maintaining synaptic function. researchgate.netdocumentsdelivered.com

Furthermore, L-Glutamic Acid (3,4-13C2) can be applied to study metabolic alterations in other conditions, such as sepsis-induced organ injury, where mitochondrial dysfunction and altered amino acid metabolism are implicated. mdpi.com By tracing glutamate metabolism in these models, it is possible to identify key metabolic nodes that are disrupted during the disease process.

The data from these non-clinical studies are essential for building a mechanistic understanding of disease pathophysiology and for the preclinical evaluation of novel therapeutic strategies that aim to correct metabolic dysregulation.

Q & A

Q. Methodological Insight :

  • Standardization : Pre-chill solvents and tools, and use ice-cold quenching buffers.
  • Internal Standards : Spike samples with deuterated or ¹³C-labeled internal standards (e.g., L-glutamic acid-d₃) to correct for extraction losses .
  • Validation : Compare multiple protocols (e.g., with/without ethanol, varying temperatures) to identify confounding factors .

How should researchers design experiments to resolve contradictory data on glutamate flux in neuronal vs. astrocyte compartments?

Advanced Research Question
Discrepancies in glutamate flux often arise from compartment-specific metabolism or isotopic dilution effects. For example, neuronal glutamate may exhibit faster turnover than astrocytic pools due to differential enzyme activity (e.g., glutamate dehydrogenase).

Q. Methodological Insight :

  • Compartment-Specific Tracing : Use cell-type-specific isotopic labeling (e.g., astrocyte-targeted ¹³C-glucose infusion) combined with LC-MS or gas chromatography-mass spectrometry (GC-MS) to isolate metabolic contributions .
  • Pulse-Chase Experiments : Track ¹³C enrichment over time to distinguish rapid vs. slow turnover pools .
  • Computational Modeling : Apply flux balance analysis (FBA) to integrate isotopomer data and resolve pathway ambiguities .

What analytical techniques are most suitable for quantifying ¹³C enrichment in L-glutamic acid (3,4-¹³C₂)?

Basic Research Question
Primary Techniques :

  • NMR : Provides direct structural information and quantifies ¹³C positional enrichment but requires higher sample quantities (~mg) .
  • LC-MS/MS : Offers high sensitivity (ng/mL range) and resolves isotopic peaks (e.g., m/z shifts for ¹³C₂-labeled species). Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolite separation .

Q. Validation Steps :

  • Confirm isotopic purity via high-resolution mass spectrometry (HRMS).
  • Cross-validate with synthetic standards (e.g., unlabeled vs. ¹³C₂-labeled glutamate) to ensure accuracy .

How can researchers optimize metabolic flux analysis (MFA) using L-glutamic acid (3,4-¹³C₂) in complex biological systems?

Advanced Research Question
MFA requires precise measurement of ¹³C labeling patterns and integration with biochemical network models. Challenges include isotopic scrambling (e.g., via reversible reactions) and tissue heterogeneity.

Q. Methodological Insight :

  • Isotopomer Analysis : Measure multiple isotopomers (e.g., M+2, M+3) to constrain flux calculations. For example, ¹³C₂ labeling in glutamate can inform TCA cycle flux and anaplerotic pathways .
  • Tracer Selection : Pair ¹³C-glucose or ¹³C-acetate with L-glutamic acid (3,4-¹³C₂) to dissect glycolytic vs. oxidative metabolism .
  • Tissue-Specific Sampling : Use microdissection or fluorescence-activated cell sorting (FACS) to isolate cell populations and reduce heterogeneity-driven noise .

What are the key considerations for ensuring isotopic fidelity in long-term tracer studies using L-glutamic acid (3,4-¹³C₂)?

Advanced Research Question
Isotopic dilution or label loss due to endogenous synthesis (e.g., from unlabeled precursors) can skew results.

Q. Methodological Insight :

  • Tracer Dose Optimization : Calculate infusion rates or dietary doses to maintain steady-state ¹³C enrichment without perturbing physiology .
  • Time-Course Sampling : Collect serial samples to monitor isotopic equilibration and adjust models for dynamic labeling .
  • Control Experiments : Include unlabeled controls to account for natural abundance ¹³C and background signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.